BENGHE Validation & Comparative

Check Availability & Pricing

Differentiating the Roles of pTyrl150 and
pTyrll51 in Insulin Signaling: A Comparative
Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Insulin receptor (1142-1153),
pTyr1150

Cat. No. B12387522
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For Researchers, Scientists, and Drug Development Professionals

The insulin receptor (IR), a receptor tyrosine kinase, plays a central role in metabolic
regulation. Upon insulin binding, the IR undergoes autophosphorylation on specific tyrosine
residues within its 3-subunit, initiating a cascade of intracellular signaling events. Among the
key phosphorylation sites are Tyrosine 1150 (Tyr1150) and Tyrosine 1151 (Tyr1151), located
within the activation loop of the kinase domain. While often studied together, these two
adjacent phosphotyrosine residues (pTyr) play distinct and cooperative roles in the full
activation of the insulin receptor and the subsequent propagation of the insulin signal. This
guide provides a comparative analysis of the functions of pTyr1150 and pTyr1151, supported
by experimental data and detailed methodologies.

Core Concepts: The Activation Loop and its
Phosphorylation

The activation loop of the insulin receptor kinase domain contains three key tyrosine residues:
Tyrl146, Tyrl1150, and Tyr1151. The phosphorylation of these sites is a hierarchical and
essential process for the conformational changes that switch the kinase from an inactive to an
active state. Full activation of the kinase is achieved upon tris-phosphorylation of this loop.
While pTyrl146 is considered a primary phosphorylation site, the subsequent phosphorylation
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of Tyr1150 and Tyr1151 is crucial for maximal catalytic activity and the recruitment of
downstream signaling molecules.

Comparative Analysis of pTyrl1150 and pTyrll51
Function

Distinguishing the individual contributions of pTyr1150 and pTyr1151 has been a focus of
research, often employing site-directed mutagenesis where one or more tyrosine residues are
substituted with phenylalanine (Y to F), which cannot be phosphorylated.
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Feature

pTyrll50

pTyrll51

Combined
pTyrl150/pTyrl151

Role in Kinase

Activation

Initial phosphorylation
at Tyr1150 contributes
to a partial activation
of the insulin receptor
kinase. Studies on
synthetic peptides
suggest Tyrl150 is a
preferred initial
phosphorylation site in
vitro.[1]

Phosphorylation at
Tyrl151, often
following pTyr1150,
further enhances
kinase activity. The
doubly
phosphorylated form
containing pTyrl146
and pTyrl151 is more
abundant than the
pTyrll146/pTyrl150

form in vitro.

The dual
phosphorylation of
Tyr1150 and Tyr1151,
in conjunction with
pTyrll46, is required
for the full activation of
the insulin receptor's
kinase activity toward
downstream
substrates.[2] This
state allows for the
optimal conformation
of the activation loop,
facilitating substrate
access to the catalytic
site.[3]

Interaction with IRS-1

Single
phosphorylation at
Tyr1150 is likely
insufficient for robust
IRS-1 (Insulin
Receptor Substrate 1)
binding and
subsequent

phosphorylation.

While direct binding
data is limited, its
phosphorylation
contributes to the
creation of a binding
site for the PTB
(phosphotyrosine-
binding) domain of
IRS-1.

The dually
phosphorylated motif
creates a high-affinity
binding site for the
PTB domain of IRS-1,
leading to its robust
tyrosine
phosphorylation and
activation of the
PI3K/Akt pathway, a
major metabolic

signaling branch.[4][5]

Interaction with Shc

Similar to IRS-1, the

Contributes to the

The phosphorylated

role of singly formation of the Shc activation loop serves
phosphorylated binding site. as a docking site for
Tyr1150 in Shc (Src Shc, which, upon its
homology 2 domain- own phosphorylation,
containing) activates the
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recruitment is likely Ras/MAPK pathway,
minimal. primarily involved in
mitogenic signaling.[4]

[6]

Full-scale activation of

) both the metabolic
Contributes to the

Downstream Signaling  Partial activation of o (PI3K/Akt) and
o _ _ amplification of the _ _
Pathway Activation downstream signaling. nal mitogenic
signal.
(Ras/MAPK)

pathways.[4]

Signaling Pathways and Experimental Workflow

To visually represent the intricate processes discussed, the following diagrams have been
generated using the Graphviz DOT language.
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Cell Culture & Transfection

1. Culture Cells
(e.g., CHO, HEK?293)

2. Transfect with
IR mutants (Y1150F, Y1151F)

Insulin Stimulation & Lysis

3. Serum Starvation

4. Insulin Stimulation

5. Cell Lysis

Biochemical Analysis

y

6. Immunoprecipitation
(e.g., with anti-IR antibody)

:

7. In Vitro Kinase Assay

8. Western Blotting
(p-Akt, p-ERK, etc.)

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b12387522?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12387522?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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